molecular formula C9H18O2 B1498152 5,5-Dimethylheptanoic acid CAS No. 52146-21-1

5,5-Dimethylheptanoic acid

Cat. No. B1498152
CAS RN: 52146-21-1
M. Wt: 158.24 g/mol
InChI Key: KJJOTMPRIAEKNN-UHFFFAOYSA-N
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Description

5,5-Dimethylheptanoic acid is a chemical compound with the CAS Number: 52146-21-1 . It has a molecular weight of 158.24 and its IUPAC name is 5,5-dimethylheptanoic acid .


Molecular Structure Analysis

The molecular structure of 5,5-Dimethylheptanoic acid contains a total of 28 bonds; 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

5,5-Dimethylheptanoic acid is a liquid at room temperature . and a density of 0.921±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis of Fragments for Epothilone A

    • 5-Oxo-(3S)-hydroxy-4,4-dimethylheptanoic acid, a derivative of 5,5-Dimethylheptanoic acid, was synthesized as a C1–C6 fragment of epothilone A. This process involved optical resolution via lipase-catalyzed hydrolysis, demonstrating its use in complex organic syntheses (Shioji et al., 2001).
  • Role in Multicomponent Synthesis

    • In the synthesis of biologically active compounds, such as 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids, dimethyl sulfoxide (a related compound to 5,5-Dimethylheptanoic acid) has been used. This showcases the importance of similar compounds in creating new chemical entities (Ryzhkova et al., 2021).
  • Chemical Characterization Studies

    • The compound 2,2-Dimethylolheptanoic acid was synthesized from 2,2-dimethylolheptaldehyde and characterized using various spectroscopic methods. This highlights the scientific interest in structurally similar compounds for chemical analysis and characterization (Yun, 2011).
  • Catalytic Applications

    • Research on catalysts for dimethyl ether synthesis from CO2 hydrogenation involved the use of multi-walled carbon nanotubes as catalyst promoters. This research indicates the potential role of related compounds in catalysis and CO2 conversion processes (Zha et al., 2013).
  • Polyester and Synthetic Oil Components

    • Dicarboxylic acid esters, which are structurally similar to 5,5-Dimethylheptanoic acid, have been researched for their use as components in fully synthetic lubricating oils. This underscores the potential utility of such compounds in industrial applications (Gryglewicz & Oko, 2005).
  • Combustion Chemistry Studies

    • In a comprehensive study of the combustion chemistry of 2,5-dimethylhexane, researchers explored the combustion behavior of iso-paraffinic molecular structures, which are related to 5,5-Dimethylheptanoic acid. This research provides insights into the combustion characteristics of similar compounds in fuels (Sarathy et al., 2014).

Mechanism of Action

While the specific mechanism of action for 5,5-Dimethylheptanoic acid is not available, a similar compound, Bempedoic acid, is known to inhibit adenosine triphosphate citrate lyase (ACL), a regulatory checkpoint within the cholesterol biosynthesis pathway . This leads to reduced cholesterol synthesis in liver cells and triggers compensatory LDL receptor upregulation .

Safety and Hazards

The safety information for 5,5-Dimethylheptanoic acid includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H318 (Causes serious eye damage) .

properties

IUPAC Name

5,5-dimethylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-9(2,3)7-5-6-8(10)11/h4-7H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJOTMPRIAEKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659480
Record name 5,5-Dimethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Dimethylheptanoic acid

CAS RN

52146-21-1
Record name 5,5-Dimethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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